Spiro[benzo[b][1,4]thiazine-2,1'-cyclopropan]-3(4H)-one
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Overview
Description
Spiro[benzo[b][1,4]thiazine-2,1’-cyclopropan]-3(4H)-one is a complex organic compound characterized by a spiro linkage between a benzothiazine and a cyclopropane ring. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[benzo[b][1,4]thiazine-2,1’-cyclopropan]-3(4H)-one typically involves the reaction of 8-aroyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1,6,7-triones with 2-aminobenzenethiol . This reaction is carried out in 1,4-dioxane at room temperature, resulting in the formation of the spiro compound . The reaction conditions are mild, and the product is obtained in good yield.
Industrial Production Methods
While specific industrial production methods for Spiro[benzo[b][1,4]thiazine-2,1’-cyclopropan]-3(4H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Spiro[benzo[b][1,4]thiazine-2,1’-cyclopropan]-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
Spiro[benzo[b][1,4]thiazine-2,1’-cyclopropan]-3(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Spiro[benzo[b][1,4]thiazine-2,1’-cyclopropan]-3(4H)-one exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to undergo oxidation and reduction reactions suggests it may play a role in redox biology.
Comparison with Similar Compounds
Similar Compounds
Spiro[1,4-benzothiazine-2,2’-pyrroles]: These compounds share a similar spiro linkage but differ in the attached heterocyclic rings.
Spiro[indole-pyrrolidines]: These compounds have a spiro linkage between an indole and a pyrrolidine ring.
Spiro[cyclopropane-indoles]: These compounds feature a spiro linkage between a cyclopropane and an indole ring.
Uniqueness
Spiro[benzo[b][1,4]thiazine-2,1’-cyclopropan]-3(4H)-one is unique due to its specific combination of a benzothiazine and a cyclopropane ring. This structure imparts distinct chemical properties, such as stability and reactivity, which are not commonly found in other spiro compounds.
Properties
Molecular Formula |
C10H9NOS |
---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
spiro[4H-1,4-benzothiazine-2,1'-cyclopropane]-3-one |
InChI |
InChI=1S/C10H9NOS/c12-9-10(5-6-10)13-8-4-2-1-3-7(8)11-9/h1-4H,5-6H2,(H,11,12) |
InChI Key |
BEIPKEXFNHKGKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C(=O)NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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